Pirotinib -

Pirotinib

Catalog Number: EVT-1492229
CAS Number:
Molecular Formula: C19H19N3O2
Molecular Weight:
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Pirotinib, also known as KBP-5209, is orally bioavailable inhibitor of the receptor tyrosine kinase (RTK) epidermal growth factor receptor (ErbB; EGFR) family, with potential antineoplastic activity. Upon administration, pirotinib selectively and irreversibly binds to and inhibits the epidermal growth factor receptors 1 (ErbB1; EGFR), 2 (ErbB2; HER2), and 4 (ErbB4; HER4). This may result in the inhibition of cell growth and angiogenesis in tumors overexpressing these RTKs. EGFRs play major roles in both tumor cell proliferation and tumor vascularization, and are overexpressed in many cancer cell types.
Source and Classification

Pyrotinib is classified as a small molecule drug and is derived from the chemical structure designed to inhibit tyrosine kinase activity associated with the ErbB receptors. It was developed by Jiangsu Hengrui Medicine Co., Ltd. and has been evaluated in various clinical trials for its safety and effectiveness.

Synthesis Analysis

Methods and Technical Details

The synthesis of Pyrotinib involves several steps that typically include:

  1. Starting Materials: The synthesis begins with readily available precursor compounds that contain the necessary functional groups for further modification.
  2. Reactions: Key reactions may include nucleophilic substitutions, cyclizations, and coupling reactions to construct the core structure of Pyrotinib.
  3. Purification: After synthesis, purification techniques such as crystallization or chromatography are employed to isolate the pure compound.

The detailed synthetic pathway has not been extensively published in open literature but generally follows established organic synthesis protocols.

Molecular Structure Analysis

Structure and Data

Pyrotinib's molecular formula is C23_{23}H24_{24}N4_{4}O3_{3}S, and its structure can be described as follows:

  • Core Structure: The compound features a quinazoline backbone, which is crucial for its interaction with the ErbB receptors.
  • Functional Groups: It contains various functional groups including amines and sulfonamides that enhance its binding affinity and selectivity.

The three-dimensional structure of Pyrotinib can be analyzed using computational chemistry software to predict its conformation and interaction with target proteins.

Chemical Reactions Analysis

Reactions and Technical Details

While specific chemical reactions for Pyrotinib's synthesis are proprietary, it is known that:

  • The compound undergoes metabolic reactions in the body, primarily through cytochrome P450 enzymes.
  • These reactions can lead to both active metabolites and conjugates that are excreted.

Understanding these reactions is crucial for assessing the drug's pharmacokinetics and potential interactions with other medications.

Mechanism of Action

Process and Data

Pyrotinib exerts its therapeutic effects by:

  1. Inhibition of Tyrosine Kinase Activity: By binding irreversibly to the ATP-binding site of the ErbB receptors, Pyrotinib inhibits their phosphorylation.
  2. Blocking Signaling Pathways: This inhibition disrupts downstream signaling pathways involved in cell proliferation and survival, leading to reduced tumor growth.
  3. Inducing Apoptosis: The compound promotes programmed cell death in cancer cells by disrupting their signaling networks.

Clinical studies have shown promising results in terms of tumor response rates among patients treated with Pyrotinib, particularly those who are naive to trastuzumab therapy.

Physical and Chemical Properties Analysis

Physical and Chemical Properties

  • Molecular Weight: Approximately 420.52 g/mol.
  • Solubility: Pyrotinib exhibits moderate solubility in organic solvents but limited solubility in water.
  • Stability: The compound is stable under normal storage conditions but should be protected from light and moisture.

These properties are essential for formulation development and determining appropriate dosing regimens.

Applications

Scientific Uses

Pyrotinib is primarily used in oncology for treating HER2-positive breast cancer. Its applications include:

  • Clinical Trials: Evaluated in various phases of clinical trials to determine efficacy and safety profiles.
  • Combination Therapies: Investigated in combination with other agents to enhance therapeutic outcomes for resistant breast cancer cases.
Introduction to Pyrotinib as a HER2-Targeted Therapeutic Agent

Molecular Structure and Pharmacological Classification of Pyrotinib

Pyrotinib possesses a specific molecular configuration centered around a 3-cyanoquinoline core, which facilitates targeted kinase inhibition. Its chemical structure is defined by the formula C~32~H~31~ClN~6~O~3~, with a molecular weight of 583.09 g/mol and DrugBank accession number DB14993 [4]. The compound features a reactive acrylamide group that functions as a Michael acceptor, enabling covalent bond formation with cysteine residues in the kinase domain (Cys-805 in HER2). This acrylamide moiety is strategically positioned on a flexible side chain extending from the quinoline scaffold, allowing optimal spatial orientation for binding pocket engagement. Additional structural components include a chlorinated phenyl ring that enhances target affinity and a pyridine-containing side chain that contributes to solubility profiles [1] [4].

The compound is pharmacologically classified as a small-molecule irreversible tyrosine kinase inhibitor targeting the ErbB receptor family. Unlike monoclonal antibodies that bind extracellular domains, pyrotinib's compact structure allows intracellular penetration and access to the ATP-binding cleft of kinase domains. This classification distinguishes it from reversible inhibitors like lapatinib and positions it within the same category as neratinib and afatinib, though with distinct target selectivity profiles. Pyrotinib exhibits potent enzymatic inhibition with half-maximal inhibitory concentration (IC~50~) values of 5.6 nM for EGFR/HER1, 8.1 nM for HER2, and activity against HER4 receptors, demonstrating its pan-HER targeting capability [2] [10]. Its chemical properties enable rapid absorption following oral administration, reaching peak plasma concentrations within approximately 4 hours and achieving steady-state plasma levels after 8 days of continuous dosing at 400 mg/day [1].

Table 1: Molecular Characteristics of Pyrotinib

PropertySpecification
Chemical Name(2E)-N-[4-({3-chloro-4-[(pyridin-2-yl)methoxy]phenyl}amino)-3-cyano-7-ethoxyquinolin-6-yl]-3-[(2R)-1-methylpyrrolidin-2-yl]prop-2-enamide
Molecular FormulaC~32~H~31~ClN~6~O~3~
Molecular Weight583.09 g/mol
CAS Registry Number1269662-73-8
DrugBank AccessionDB14993
Chemical Classification4-aminoquinoline derivative
Solubility CharacteristicsLow water solubility (predicted 0.00589 mg/mL)
Protein BindingNot fully characterized
Development StatusApproved in China; clinical trials globally

Mechanism of Action: Irreversible Pan-HER Tyrosine Kinase Inhibition

Pyrotinib exerts its antitumor effects through irreversible blockade of intracellular kinase domains in HER family receptors (EGFR/HER1, HER2, and HER4). The inhibitor competitively occupies the ATP-binding pocket within the tyrosine kinase domain, forming a covalent bond with the conserved cysteine residue (Cys-805 in HER2) through Michael addition. This covalent modification is facilitated by the acrylamide group positioned on pyrotinib's side chain, creating permanent inhibition even after plasma concentration declines. Structural analyses reveal additional stabilization through hydrogen bonding between the 3-cyanoquinoline moiety and the kinase hinge residue Met-801 [1] [2]. This dual-mode binding confers prolonged target suppression compared to reversible inhibitors, effectively terminating downstream signaling cascades.

The biochemical consequence of pyrotinib binding is the prevention of tyrosine autophosphorylation within HER homodimers and heterodimers, which are essential for signal transduction. By inhibiting phosphorylation, pyrotinib disrupts two critical oncogenic pathways: (1) the Ras/Raf/MEK/MAPK pathway governing cellular proliferation and differentiation, and (2) the PI3K/Akt/mTOR pathway regulating cell survival and apoptosis [1] [10]. In HER2-positive breast cancer cell lines (SK-BR-3 and JIMT-1), pyrotinib treatment significantly reduces phosphorylated HER2 (pTyr1221/1222), phospho-Akt (Ser473), and phospho-ERK (Thr202/Tyr204) levels within hours of exposure [7]. This comprehensive pathway inhibition induces G1 cell cycle arrest and suppresses tumor cell proliferation, migration, and invasion capabilities.

Beyond direct kinase inhibition, pyrotinib enhances the efficacy of antibody-drug conjugates through receptor modulation. By promoting HER2 ubiquitination and internalization via the ubiquitin-proteasome pathway, pyrotinib increases the cellular uptake of trastuzumab emtansine (T-DM1). This mechanism was demonstrated in vitro and in vivo, where pretreatment with pyrotinib significantly augmented T-DM1 endocytosis and cytotoxic payload delivery [7]. This synergistic effect provides a rational combination strategy for overcoming ADC resistance. Additionally, pyrotinib's small molecular weight (583 Da) enables superior blood-brain barrier penetration compared to monoclonal antibodies, making it effective against HER2-positive brain metastases—a frequent complication in advanced disease where large molecules show limited distribution [1] [8].

Table 2: Comparison of HER2-Targeted Tyrosine Kinase Inhibitors

TKITarget SpecificityBinding MechanismKey Molecular InteractionsNoted Clinical Advantages
PyrotinibEGFR, HER2, HER4Irreversible covalentCys-805 bond; Met-801 H-bondActivity in trastuzumab-resistant disease; CNS penetration
LapatinibEGFR, HER2ReversibleATP-competitive non-covalentEstablished combination regimens
NeratinibEGFR, HER2, HER4Irreversible covalentCys-773 bond (EGFR); Cys-805 bond (HER2)Extended adjuvant therapy approval
TucatinibHER2 (highly selective)ReversibleATP-competitive non-covalentSuperior CNS activity; lower EGFR toxicity
AfatinibEGFR, HER2, HER4Irreversible covalentCys-773 bond (EGFR); Cys-805 bond (HER2)Approved in lung cancer; limited breast cancer utility

Historical Development and Regulatory Approvals in Oncology

The development pathway for pyrotinib began with preclinical investigations by Jiangsu Hengrui Medicine, which identified its superior kinase inhibition profile and antitumor activity in HER2-driven models. Phase I studies (NCT01937689) established the maximum tolerated dose at 400 mg/day and demonstrated complete absorption within one hour post-administration, with linear pharmacokinetics supporting once-daily dosing [1] [4]. Early clinical data revealed promising activity in trastuzumab-pretreated populations, prompting accelerated development in China where HER2-positive breast cancer represents a significant unmet medical need.

The landmark PHOEBE trial (NCT03080805) marked pyrotinib's transition to standard care by comparing pyrotinib plus capecitabine against lapatinib plus capecitabine in 267 patients with HER2-positive metastatic breast cancer previously treated with trastuzumab and taxanes. Results demonstrated a significant progression-free survival advantage with pyrotinib (median PFS 12.5 months vs. 6.8 months; hazard ratio 0.39; P<0.0001), with consistent benefits regardless of prior trastuzumab exposure [1] [10]. This led to pyrotinib's conditional approval in China in 2018 for HER2-positive advanced or metastatic breast cancer after prior anthracycline or taxane chemotherapy, positioning it as a second-line standard [2] [8].

Subsequent trials expanded pyrotinib's clinical validation across treatment settings. The phase III PHENIX trial (NCT02973737) investigated pyrotinib plus capecitabine in trastuzumab-pretreated patients, confirming a median PFS of 11.1 months versus 4.1 months with chemotherapy alone [8] [10]. The neoadjuvant PANDORA trial (NCT03876587) demonstrated 78.5% overall response rates in first-line metastatic treatment, including activity in patients with visceral metastases [1]. Most impressively, the phase III PHILA trial evaluated first-line pyrotinib with trastuzumab and docetaxel in HER2-positive metastatic breast cancer, achieving unprecedented median PFS of 24.3 months versus 10.4 months with trastuzumab/docetaxel alone—representing a 57% reduction in progression risk [1].

Table 3: Key Clinical Trials Establishing Pyrotinib Efficacy

Trial (Phase)Patient PopulationInterventionKey Efficacy FindingsRegulatory Impact
PHOEBE (III)HER2+ MBC after trastuzumab + taxane (N=267)Pyrotinib + capecitabine vs. lapatinib + capecitabineMedian PFS 12.5 mo vs. 6.8 mo (HR 0.39; p<0.0001); OS not reached vs. 26.9 mo (HR 0.69)Chinese approval for ≥2nd line MBC (2018)
PHENIX (III)HER2+ MBC after trastuzumab + taxane (N=279)Pyrotinib + capecitabine vs. placebo + capecitabineMedian PFS 11.1 mo vs. 4.1 mo (HR 0.18; p<0.001)Confirmatory evidence for Chinese approval
PHILA (III)HER2+ recurrent/MBC (N=590)Pyrotinib + trastuzumab + docetaxel vs. placebo + trastuzumab + docetaxelMedian PFS 24.3 mo vs. 10.4 mo (HR 0.41; p<0.001)Under regulatory review for 1st-line indication
PANDORA (II)First-line HER2+ MBC (N=79)Pyrotinib + docetaxelORR 78.5% overall; 83.3% in trastuzumab-pretreated; 74.5% in trastuzumab-naïveSupports first-line activity
Real-World Study (2023)HER2+ MBC in clinical practice (N=113)Pyrotinib-based therapyMedian PFS 14.1 mo; intracranial PFS 15.2 mo in brain metastasisPost-marketing validation

Globally, pyrotinib has received regulatory approvals exclusively in China to date, though regulatory submissions are anticipated in other regions following the compelling PHILA trial results. The Chinese Society of Clinical Oncology (CSCO) guidelines endorse pyrotinib plus capecitabine as a category 1A recommendation for second-line treatment of HER2-positive metastatic breast cancer [8]. Real-world evidence from prospective cohorts (n=113) confirms clinical effectiveness comparable to trial settings, with median PFS of 14.1 months and notable activity in brain metastases (intracranial PFS 15.2 months) [8]. Current clinical investigation is expanding pyrotinib's applications through multiple avenues: (1) neoadjuvant combinations (NCT03756064), (2) ADC combinations leveraging enhanced endocytosis, (3) intracranial metastasis-focused studies, and (4) trials in other HER2-driven malignancies.

Table 4: Global Regulatory Status of Pyrotinib (as of June 2025)

RegionApproval StatusIndicationApproval Basis
ChinaFull approval (2018)HER2+ advanced or metastatic breast cancer after anthracycline/taxane chemotherapyPHOEBE and PHENIX trial data
United StatesNot approvedN/AOngoing clinical development
European UnionNot approvedN/ANo regulatory submission
JapanNot approvedN/ANo regulatory submission
Other RegionsInvestigationalN/AClinical trials ongoing

Properties

Product Name

Pirotinib

Molecular Formula

C19H19N3O2

Synonyms

KBP-5209; KBP 5209; KBP5209; Pirotinib;none

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.